molecular formula C15H19NO6S B11476930 methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate

methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate

Cat. No.: B11476930
M. Wt: 341.4 g/mol
InChI Key: XBXIBGZCRMXLGJ-ZZXKWVIFSA-N
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Description

METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes a series of reactions to introduce the methoxy group and the sulfonyl group. This can be achieved through sulfonation followed by methylation.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under suitable conditions to form the morpholine-4-sulfonyl derivative.

    Formation of the Prop-2-enoate Moiety: The final step involves the esterification of the intermediate with methyl acrylate under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets. The methoxy group and the morpholine ring can interact with enzymes or receptors, leading to modulation of their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE
  • 2-Methoxyphenyl isocyanate
  • 2-Chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)-phenyl]-acetamide

Uniqueness

METHYL (2E)-3-[2-METHOXY-5-(MORPHOLINE-4-SULFONYL)PHENYL]PROP-2-ENOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H19NO6S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (E)-3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)prop-2-enoate

InChI

InChI=1S/C15H19NO6S/c1-20-14-5-4-13(11-12(14)3-6-15(17)21-2)23(18,19)16-7-9-22-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-3+

InChI Key

XBXIBGZCRMXLGJ-ZZXKWVIFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)/C=C/C(=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C=CC(=O)OC

Origin of Product

United States

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